1-(5-fluoro-2-methoxyphenyl)propan-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-(5-fluoro-2-methoxyphenyl)propan-1-one typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with a suitable reagent to introduce the propanone group. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-fluoro-2-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-fluoro-2-methoxyphenyl)propan-1-one is widely used in scientific research, particularly in the study of synthetic cannabinoids. It serves as a precursor or intermediate in the synthesis of various cannabinoids, which are studied for their potential therapeutic effects and interactions with the endocannabinoid system. Additionally, it is used in medicinal chemistry research to develop new compounds with potential pharmaceutical applications .
Mechanism of Action
The mechanism of action of 1-(5-fluoro-2-methoxyphenyl)propan-1-one is primarily related to its role as a synthetic cannabinoid precursor. Synthetic cannabinoids interact with cannabinoid receptors in the body, mimicking the effects of naturally occurring cannabinoids. The molecular targets include CB1 and CB2 receptors, which are involved in various physiological processes such as pain modulation, appetite regulation, and immune response .
Comparison with Similar Compounds
1-(5-fluoro-2-methoxyphenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-methoxyphenyl)propan-1-one: Similar structure but lacks the fluorine atom, which may result in different chemical and biological properties.
1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another synthetic cannabinoid with a different core structure but similar functional groups.
The presence of the fluorine atom in this compound makes it unique, potentially affecting its reactivity and interactions with biological targets.
Properties
CAS No. |
653-64-5 |
---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
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